H-PHE-LEU-OH

Descripción general

Descripción

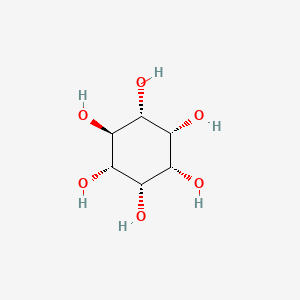

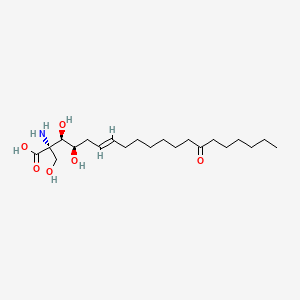

Phenylalanylleucine is a dipeptide obtained by the formal condensation of the carboxy group of L-phenylalanine with the amino group of L-leucine . It has a role as a plant metabolite and is a tautomer of a Phe-Leu zwitterion .

Synthesis Analysis

A paper published in the Journal of Sol-Gel Science and Technology discusses the synthesis of phenylalanine and leucine dipeptide functionalized silica-based nanoporous material . The selected peptide-based functional molecules are composed of natural amino acids, which have obvious advantages compared with other biological molecules and organic molecules, such as low toxicity and high stability .

Molecular Structure Analysis

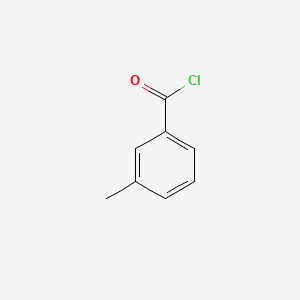

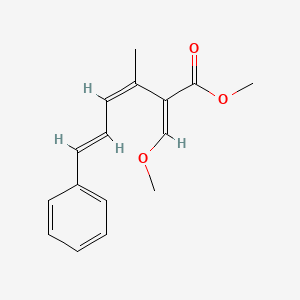

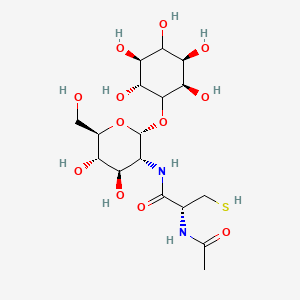

The molecular formula of Phenylalanylleucine is C15H22N2O3 . The molecular weight is 278.35 g/mol . The IUPAC name is (2S)-2-[[ (2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid .

Chemical Reactions Analysis

Based on the available literature, specific chemical reactions involving Phenylalanylleucine are not well documented .

Physical And Chemical Properties Analysis

Phenylalanylleucine has a density of 1.1±0.1 g/cm^3, a boiling point of 516.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 83.0±3.0 kJ/mol, and the flash point is 266.0±30.1 °C . The molar refractivity is 76.8±0.3 cm^3 .

Aplicaciones Científicas De Investigación

Nanomedicina: Administración de fármacos y biomateriales

El motivo Phe-Phe, que incluye el compuesto “H-PHE-LEU-OH”, se utiliza en nanomedicina por sus propiedades de autoensamblaje. Estos compuestos pueden formar nanoestructuras que son útiles para los sistemas de administración de fármacos y como biomateriales para diversas aplicaciones terapéuticas .

Protección solar: Desarrollo de filtros UV

Los investigadores han desarrollado un material nanoporo a base de sílice funcionalizado con el dipéptido Phe-Leu, destinado a ser un filtro ultravioleta seguro. Este enfoque innovador tiene como objetivo brindar protección de la piel contra la radiación solar UVA/UVB sin las preocupaciones asociadas con los ingredientes tradicionales de los protectores solares .

Procesos de bioconversión: Síntesis de aminoácidos

El compuesto se ha utilizado en procesos de bioconversión para sintetizar L-fenilalanina a partir de precursores aromáticos económicos. Este método ofrece una forma rentable de producir aminoácidos valiosos para su uso en suplementos dietéticos, alimentos, cosméticos e industrias químicas .

Autoensamblaje de péptidos: Estructuras supramoleculares

Los péptidos pequeños, incluido “this compound”, pueden sufrir un autoensamblaje helicoidal supramolecular. Este proceso está inspirado en los sistemas biológicos y permite la creación de péptidos helicoidales cortos que imitan aminoácidos naturales o no naturales .

Direcciones Futuras

The synthesis of phenylalanine and leucine dipeptide functionalized silica-based nanoporous material has been used for sun protection for the first time, which has a positive significance . The dipeptide-based functional molecules provide two functions: Leu groups make Phe-Leu-OMe-Meso possess excellent sunscreen efficacy close to that of mesoporous TiO2 and exhibit a synergistic effect with octyl salicylate on sun protection; Phe groups effectively improved octyl salicylate (OS) loaded capacity of Phe-Leu-OMe-Meso by aromatic π – π stacking interaction . This suggests that the dipeptide functionalization of silica-based nanoporous material has an excellent prospect in the application of sunscreen .

Mecanismo De Acción

Target of Action

Phenylalanylleucine, also known as H-PHE-LEU-OH or Phe-Leu, is a dipeptide composed of phenylalanine and leucine It has been suggested that it may interact with g protein-coupled receptors (gpcrs) on the cell membrane .

Mode of Action

The mode of action of Phenylalanylleucine involves its interaction with its targets, potentially GPCRs . As a small molecule, it can penetrate the cell membrane and bind to the GPCRs’ binding sites, activating specific signaling pathways . The exact nature of these interactions and the resulting changes in cellular function are still under investigation.

Biochemical Pathways

Given its potential interaction with gpcrs, it may influence a variety of cellular processes, including cell proliferation, migration, and differentiation

Result of Action

It has been suggested that it may influence a variety of cellular processes, potentially through its interaction with gpcrs . These effects could include changes in cell proliferation, migration, and differentiation .

Análisis Bioquímico

Biochemical Properties

Phenylalanylleucine plays a crucial role in biochemical reactions, particularly in protein synthesis and metabolism. It interacts with several enzymes, including phenylalanine hydroxylase, which converts phenylalanine to tyrosine, and leucine aminopeptidase, which hydrolyzes leucine-containing peptides . These interactions are essential for maintaining amino acid balance and facilitating protein turnover in cells.

Cellular Effects

Phenylalanylleucine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and activation of T-cells, which are critical for immune response . Additionally, Phenylalanylleucine impacts cellular metabolism by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

At the molecular level, Phenylalanylleucine exerts its effects through specific binding interactions with biomolecules. It can act as a competitive inhibitor for certain enzymes, such as leucine aminopeptidase, by binding to their active sites and preventing substrate access . This inhibition can lead to changes in gene expression and cellular function, as the availability of amino acids and other metabolites is altered.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenylalanylleucine can change over time due to its stability and degradation. Studies have shown that Phenylalanylleucine is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to Phenylalanylleucine in cell cultures has been observed to affect cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of Phenylalanylleucine vary with different dosages in animal models. Low doses have been shown to enhance protein synthesis and improve metabolic function, while high doses can lead to toxic effects, including disruptions in amino acid balance and metabolic pathways . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Phenylalanylleucine is involved in several metabolic pathways, including the phenylalanine and leucine catabolic pathways. It interacts with enzymes such as phenylalanine hydroxylase and branched-chain amino acid aminotransferase, which are critical for the metabolism of aromatic and branched-chain amino acids . These interactions can influence metabolic flux and the levels of various metabolites in cells.

Transport and Distribution

Within cells and tissues, Phenylalanylleucine is transported and distributed through specific transporters and binding proteins. It is known to interact with amino acid transporters, such as the L-type amino acid transporter, which facilitates its uptake into cells . This transport is essential for its localization and accumulation in specific cellular compartments.

Subcellular Localization

Phenylalanylleucine is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . These localization patterns are crucial for its role in cellular metabolism and protein synthesis.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCVXVPWSPOMFJ-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954651 | |

| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3303-55-7 | |

| Record name | L-Phenylalanyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3303-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Phe-Leu?

A1: The molecular formula of Phe-Leu is C15H22N2O3. Its molecular weight is 278.35 g/mol.

Q2: Is there any spectroscopic data available for Phe-Leu?

A2: While specific spectroscopic data for isolated Phe-Leu might be limited, many studies utilize techniques like NMR spectroscopy to analyze the conformation of peptides containing Phe-Leu. For instance, researchers used 2D NMR techniques to investigate the structure of a thrombin-bound peptide containing Phe-Leu, revealing a crucial nonpolar cluster formed by the phenylalanine and leucine side chains. []

Q3: How does Phe-Leu interact with enzymes?

A3: Phe-Leu acts as a substrate for various enzymes, including proteases. Research has shown that Phe-Leu acts as a substrate for the enzyme phaseolain, a carboxypeptidase from French bean leaves. [] The presence of phenylalanine in the penultimate position significantly enhances the enzyme's activity. [] Additionally, studies on HIV-1 protease showed its ability to cleave oligopeptide substrates containing the Phe-Leu sequence. []

Q4: Are there any known biological activities associated with Phe-Leu?

A4: While Phe-Leu itself might not possess independent biological activities, peptides containing the Phe-Leu motif exhibit diverse biological properties. For instance, research suggests that the cyclic peptide cyclo(-Phe-Leu-Leu-Leu-Ile) exhibits activity against cancer cells. []

Q5: How do structural modifications of peptides containing Phe-Leu affect their activity?

A5: Modifying the amino acid sequence around Phe-Leu significantly impacts peptide activity and selectivity. For example, replacing glycine with valine at position 12 in a fibrinogen-like peptide containing Phe-Leu disrupts the interaction with thrombin, affecting its clotting activity. [] Similarly, introducing a chlorine atom to the phenylalanine residue in specific opioid peptides containing Phe-Leu does not consistently improve their selectivity for delta-opioid receptors. []

Q6: Have there been attempts to utilize Phe-Leu-containing peptides in drug delivery systems?

A6: Yes, researchers have explored the potential of Phe-Leu containing peptides in targeted drug delivery. For instance, HPMA copolymers incorporating doxorubicin linked via a Gly-Phe-Leu-Gly spacer demonstrated efficacy against murine melanoma. [] This approach utilizes the lysosomal degradation of the spacer to release the drug selectively within the targeted cells. []

Q7: What analytical techniques are commonly employed to study Phe-Leu and related peptides?

A7: Several analytical methods are crucial for studying Phe-Leu-containing peptides. These include:

- High-Performance Liquid Chromatography (HPLC): Used for separating and purifying peptides containing Phe-Leu. [, ]

- Mass Spectrometry (MS): Employed to determine the molecular weight and analyze the structure of synthesized peptides. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides valuable insights into the three-dimensional structure and conformational dynamics of peptides containing Phe-Leu. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B1677577.png)

![N-(4-methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1677581.png)

![5-thiophen-2-yl-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1677582.png)